(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17479577
InChI: InChI=1S/C9H10F4N2.2ClH/c10-8-5(7(15)4-14)2-1-3-6(8)9(11,12)13;;/h1-3,7H,4,14-15H2;2*1H/t7-;;/m0../s1
SMILES:
Molecular Formula: C9H12Cl2F4N2
Molecular Weight: 295.10 g/mol

(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl

CAS No.:

Cat. No.: VC17479577

Molecular Formula: C9H12Cl2F4N2

Molecular Weight: 295.10 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl -

Specification

Molecular Formula C9H12Cl2F4N2
Molecular Weight 295.10 g/mol
IUPAC Name (1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C9H10F4N2.2ClH/c10-8-5(7(15)4-14)2-1-3-6(8)9(11,12)13;;/h1-3,7H,4,14-15H2;2*1H/t7-;;/m0../s1
Standard InChI Key XUUDWBRQMYALJZ-KLXURFKVSA-N
Isomeric SMILES C1=CC(=C(C(=C1)C(F)(F)F)F)[C@H](CN)N.Cl.Cl
Canonical SMILES C1=CC(=C(C(=C1)C(F)(F)F)F)C(CN)N.Cl.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of (1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is C₉H₁₂Cl₂F₄N₂, with a molecular weight of 295.10 g/mol. Its structure comprises:

  • A benzene ring substituted at the 2-position with a fluorine atom and at the 3-position with a trifluoromethyl group (-CF₃).

  • An ethane-1,2-diamine moiety attached to the aromatic ring at the 1-position, with a chiral center at the benzylic carbon.

  • Two hydrochloride counterions, enhancing solubility in polar solvents.

The stereochemistry at the chiral center (denoted as 1R) critically influences its biological interactions, as enantiomers often exhibit divergent pharmacological profiles.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₁₂Cl₂F₄N₂
Molecular Weight295.10 g/mol
IUPAC Name(1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine; dihydrochloride
CAS Number1044769-06-3
SMILES NotationFC(C1=CC=C(C2CNCCC2)C(F)=C1)(F)F

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Nucleophilic Addition:
    Reaction of 2-fluoro-3-(trifluoromethyl)benzaldehyde with ethylenediamine under reflux conditions in a polar aprotic solvent (e.g., tetrahydrofuran). This step forms the imine intermediate.

  • Reduction:
    The imine is reduced to the primary amine using sodium borohydride (NaBH₄) or hydrogen gas with a palladium catalyst. This step establishes the chiral center, with enantiomeric excess controlled via asymmetric catalysis.

  • Salt Formation:
    Treatment with hydrochloric acid (HCl) yields the dihydrochloride salt, improving stability and crystallinity.

Table 2: Optimal Reaction Conditions

StepReagents/ConditionsYield
Imine FormationEthylenediamine, THF, 60°C, 12 hrs78%
ReductionNaBH₄, MeOH, 0°C → RT85%
Salt FormationHCl (2 eq.), Et₂O, stirring, 2 hrs95%

Purification and Quality Control

Post-synthesis purification employs column chromatography (silica gel, eluent: dichloromethane/methanol) followed by recrystallization from ethanol/water mixtures. Purity is verified via HPLC (>98%) and chiral stationary phase chromatography to confirm enantiomeric excess.

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Behavior

The trifluoromethyl group exerts a strong electron-withdrawing effect, activating the aromatic ring toward electrophilic aromatic substitution at the 4- and 6-positions. Conversely, the diamine moiety participates in:

  • Schiff base formation with carbonyl compounds.

  • Coordination chemistry with transition metals (e.g., Cu²⁺, Ni²⁺), relevant to catalysis.

Stability Considerations

The compound is hygroscopic and requires storage under anhydrous conditions at 2–8°C . Decomposition occurs above 200°C, releasing toxic fumes (HF, HCl) .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to atypical antipsychotics and selective serotonin reuptake inhibitors (SSRIs). Its diamine structure enables conjugation with bioactive motifs via amide or urea linkages.

Material Science

In polymer chemistry, it acts as a crosslinking agent for epoxy resins, enhancing thermal stability in composites.

Comparative Analysis with Analogues

Table 3: Comparison with Structural Analogues

CompoundKey DifferencesBioactivity
5-Fluoro-2-(trifluoromethyl)benzenesulfonyl chlorideSulfonyl chloride groupHerbicide synthesis
3-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine Piperidine ringCNS drug candidate

The ethane-1,2-diamine chain in (1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl provides superior flexibility for target engagement compared to rigid analogues like .

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